1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features an indole moiety fused with a pyrrolidine ring. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound, with its unique structure, holds potential for diverse applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring followed by the construction of the pyrrolidine ring. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, acid-catalyzed cyclization, and various protective group strategies to ensure the integrity of the functional groups .
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups .
Scientific Research Applications
1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound’s potential therapeutic effects make it a candidate for drug development and pharmacological research.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of the indole and pyrrolidine rings, which may confer distinct biological activities and synthetic utility .
Properties
IUPAC Name |
1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-5-9(13(17)18)7-15(12)10-2-1-8-3-4-14-11(8)6-10/h1-4,6,9,14H,5,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDHSFNGKIUPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)C=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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